2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multi-component reactions and subsequent functionalization steps. Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, showcasing the versatility of pyrrolidine frameworks in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of related compounds features a pyrrolo[3,4-c]pyridine core, often substituted with various groups that significantly influence the compound's properties. For example, Pandi et al. (2001) provided insights into the crystal structure of closely related derivatives, highlighting the conformational preferences and intermolecular interactions within the crystal lattice (Pandi et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often leverage the reactivity of the pyrrolidine dione moiety. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, demonstrating the compounds' susceptibility to modifications at specific positions and the formation of acyltetramic acids as a result (Jones et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and fluorescence, are pivotal for their application in materials science. Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, noting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Muszalska et al. (2015) conducted forced degradation and photodegradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, revealing their photolability and stability under various conditions, which is essential for designing compounds with desired durability (Muszalska et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRBLXJJHBUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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